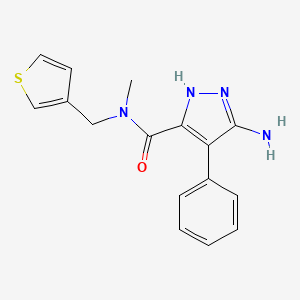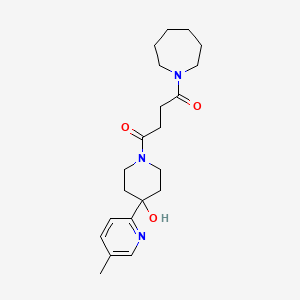
5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide, also known as AMPTP, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting MAO, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide increases the levels of dopamine and serotonin in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, decreased cancer cell proliferation, and increased apoptosis in cancer cells. Additionally, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to increase the release of corticotropin-releasing hormone (CRH), a hormone that plays a role in stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for MAO inhibition, which allows for the investigation of the role of dopamine and serotonin in various physiological and biochemical processes. However, one limitation of using 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide, including investigating its potential use as a lead compound for the development of new drugs, further elucidating its mechanism of action, and exploring its potential applications in other fields such as psychiatry and immunology. Additionally, future studies could focus on optimizing the synthesis method of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide to improve its yield and purity.
Métodos De Síntesis
The synthesis of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by reaction with 3-thienylmethanol to form the intermediate 4-phenyl-1H-pyrazole-3-carbonyl chloride. This intermediate is then reacted with methylamine to form the final product, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroscience, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been studied for its potential use as a tool to investigate the role of dopamine in reward processing. In drug development, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been investigated as a potential lead compound for the development of new drugs.
Propiedades
IUPAC Name |
3-amino-N-methyl-4-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20(9-11-7-8-22-10-11)16(21)14-13(15(17)19-18-14)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEOMTHWGCQMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=C(C(=NN2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-methyl-4-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5490594.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5490597.png)

![1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5490623.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B5490626.png)
![N-cyclopentyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5490638.png)
![3-methyl-8-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5490640.png)

![N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5490649.png)


![ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5490679.png)
![1-(4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5490699.png)
![ethyl (1-{3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate](/img/structure/B5490701.png)